3,4-Diaminobenzophenone

Catalog No.
S560264
CAS No.
39070-63-8
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzophenone

CAS Number

39070-63-8

Product Name

3,4-Diaminobenzophenone

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

Synonyms

(3,4-Diaminophenyl)phenylmethanone; 4-benzoyl-o-phenylenediamine; 1,2-Diamino-4-(phenylcarbonyl)benzene; 2-Amino-4-benzoylaniline; p-Benzoyl-o-phenylenediamine

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

Organic Synthesis

  • Precursor for the synthesis of various polymers: Due to its reactive amine groups, 3,4-DAB acts as a valuable building block for the synthesis of diverse polymers, including polyimides, polyamides, and polyureas. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them suitable for various engineering applications.
  • Preparation of Schiff bases and other functional molecules: 3,4-DAB can be condensed with various aldehydes and ketones to form Schiff bases, which are essential intermediates in organic synthesis. Additionally, it can be used to synthesize other functional molecules with diverse applications in medicinal chemistry, materials science, and catalysis.

Material Science

  • Development of organic light-emitting diodes (OLEDs): 3,4-DAB can be employed as a hole-transporting material (HTM) in OLEDs. HTMs play a crucial role in facilitating the movement of holes (positively charged carriers) within the device, contributing to efficient light emission.
  • Design of photoresponsive materials: The photophysical properties of 3,4-DAB can be tailored for the development of photoresponsive materials. These materials exhibit changes in their physical or chemical properties upon exposure to light, making them valuable for applications in areas like photocatalysis, data storage, and sensors.

Biological Applications

  • Antibacterial and antifungal activity: Studies have shown that 3,4-DAB exhibits antibacterial and antifungal activity against various microorganisms. This property holds potential for the development of novel antimicrobial agents.
  • Enzyme inhibition: 3,4-DAB can act as an inhibitor for certain enzymes, making it a potential tool for studying enzyme function and exploring its therapeutic potential in diseases associated with enzyme dysregulation.

3,4-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2OC_{13}H_{12}N_{2}O and a CAS number of 39070-63-8. It is characterized by the presence of two amino groups located at the 3 and 4 positions of the benzophenone structure. This compound is notable for its unsymmetrical nature, distinguishing it from other similar compounds that may have symmetrical arrangements.

3,4-Diaminobenzophenone has gained attention in various fields due to its potential applications in organic synthesis and biological activity. Its structure allows for diverse

  • Chelation: The amine groups can form complexes with metal ions, making it a potential chelating agent [].
  • Hydrogen Bonding: The amine and carbonyl groups can participate in hydrogen bonding, allowing it to interact with other molecules containing hydrogen bond donors or acceptors [].
  • Redox Activity: The amine groups can potentially undergo oxidation-reduction reactions depending on the surrounding environment [].
, primarily due to its amino groups. Key reactions include:

  • Reduction Reactions: The nitro groups can be reduced to amines using catalysts such as palladium on carbon under hydrogen atmosphere, which is a common method for synthesizing this compound from intermediates like 3-nitro-4-chlorobenzophenone .
  • Condensation Reactions: It can undergo cyclocondensation with glyoxal to form quinoxaline derivatives, demonstrating its utility in synthesizing more complex organic structures .
  • Substitution Reactions: The amino groups can also act as nucleophiles in electrophilic substitution reactions, allowing for further functionalization of the benzophenone core .

Research has indicated that 3,4-diaminobenzophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties and as an intermediate in synthesizing biologically active compounds. For instance, derivatives of this compound have shown promising results in antibacterial and antifungal assays, indicating its potential use in pharmaceuticals .

The synthesis of 3,4-diaminobenzophenone can be accomplished through several methods:

  • Ammoniation and Reduction:
    • Starting with 3-nitro-4-chlorobenzophenone, an ammoniation reaction occurs under high pressure with ammonia water to produce 3-nitro-4-amino-benzophenone.
    • This intermediate is then reduced using sodium hydrosulfide or palladium-catalyzed hydrogenation to yield 3,4-diaminobenzophenone .
  • Friedel-Crafts Reaction:
    • Another method involves the Friedel-Crafts reaction using 3- or 4-nitrobenzoyl chloride and chlorobenzene, followed by nitration and reduction steps to yield the desired product .

These methods highlight the versatility of synthetic routes available for producing this compound.

3,4-Diaminobenzophenone finds several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
  • Material Science: Its derivatives are utilized in creating polymers and resins with specific properties.
  • Biological Research: Due to its biological activity, it is explored for potential therapeutic applications .

Studies have focused on the interactions of 3,4-diaminobenzophenone with various biological targets. Molecular docking studies have suggested that it can bind effectively to certain enzymes and receptors, which may explain its observed biological activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,4-diaminobenzophenone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AminobenzophenoneSymmetricalContains only one amino group; used in dye synthesis
BenzophenoneParent structureLacks amino groups; primarily used as a UV filter
4-AminobenzophenoneSymmetricalContains one amino group; used in pharmaceuticals
3,3'-DiaminobenzophenoneSymmetricalBoth amino groups on the same benzene ring

The uniqueness of 3,4-diaminobenzophenone lies in its unsymmetrical arrangement of amino groups, which allows for diverse reactivity and potential applications not found in its symmetrical counterparts.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2

Appearance

dark yellow powder

Melting Point

115-117°C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39070-63-8

Wikipedia

3,4-Diaminobenzophenone

Dates

Modify: 2023-08-15

Explore Compound Types